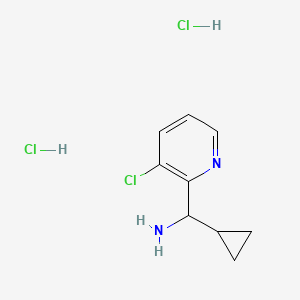

(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(3-chloropyridin-2-yl)-cyclopropylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.2ClH/c10-7-2-1-5-12-9(7)8(11)6-3-4-6;;/h1-2,5-6,8H,3-4,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOYIWGXACVUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C=CC=N2)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Chlorine

The 3-chloro substituent on the pyridine ring is a key reactive site due to the electron-withdrawing nature of the pyridine nucleus, which enhances the leaving-group ability of chloride.

Mechanistic Notes :

-

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-deficient pyridine ring.

-

Steric hindrance from the cyclopropyl group may slightly reduce reaction rates compared to unsubstituted pyridines .

Oxidation Reactions

The tertiary amine and cyclopropane groups are potential oxidation targets.

Limitations :

-

The dihydrochloride salt form may stabilize the amine against oxidation under mild conditions.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring is susceptible to electrophilic or acid-catalyzed ring-opening.

Key Consideration :

-

The electron-rich cyclopropane may exhibit atypical reactivity due to conjugation with the pyridine ring.

Salt Metathesis and Acid-Base Reactions

The dihydrochloride salt can undergo anion exchange or neutralization.

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Neutralization | NaOH (aq.), room temperature | Free base form: (3-Chloropyridin-2-yl)(cyclopropyl)methanamine |

| Anion Exchange | AgNO₃, H₂O | Precipitation of AgCl and nitrate salt formation |

Reductive Transformations

While the amine is already in a reduced state, the cyclopropane or pyridine ring may undergo reduction.

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, ethanol | Pyridine ring saturation to piperidine (theoretical) |

Challenges :

-

Hydrogenation of pyridine rings typically requires high pressures and temperatures, which may destabilize the cyclopropane .

Complexation with Metals

The pyridine nitrogen and amine group can act as ligands.

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Coordination Complexes | NiCl₂, CuSO₄, aqueous ethanol | Octahedral or square planar metal complexes |

Scientific Research Applications

(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride: has various applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

Pathways: It may modulate signaling pathways involved in cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound’s structural analogs differ in pyridine substituents, cyclopropyl modifications, and salt forms. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Salt Form and Solubility

- Dihydrochloride vs. Hydrochloride: The target compound’s dihydrochloride form likely offers higher aqueous solubility than mono-hydrochloride salts (e.g., ), critical for oral bioavailability .

Positional Isomerism

- 3-Chloro vs. 5-Chloro : The position of chlorine on the pyridine ring (3 vs. 5) affects steric interactions with biological targets. For example, 5-Cl,3-Me () may hinder binding in certain enzyme pockets compared to the 3-Cl configuration .

Biological Activity

The compound (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.

Structure and Composition

- Molecular Formula: CHClN·2HCl

- Molecular Weight: 249.18 g/mol

The compound consists of a chlorinated pyridine ring attached to a cyclopropyl group via a methanamine linkage, which contributes to its unique biological properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to This compound exhibit notable antimicrobial activity. For instance, research on related pyridine derivatives has shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyridine derivatives. In vitro studies demonstrated that compounds with a similar structure could inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. The presence of electron-releasing substituents enhances this activity, indicating that This compound may also exhibit anti-inflammatory effects .

The biological activity of this compound is likely attributed to its interaction with specific molecular targets. The chloropyridine moiety can participate in hydrogen bonding and π-π stacking interactions with biomolecules, potentially influencing enzyme activity and signaling pathways. This interaction may lead to the modulation of inflammatory responses and microbial resistance mechanisms .

Case Study: Antimicrobial Activity

In a comparative study involving various pyridine derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to This compound showed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Table: Summary of Biological Activities

Q & A

Q. Q1. What synthetic methodologies are recommended for optimizing the yield of (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride?

Methodological Answer:

- Fragment-assisted synthesis : Adapt protocols from cyclopropane-containing analogs, such as fragment coupling under mild acidic conditions (e.g., HCl/EtOH) to stabilize intermediates. For example, cyclopropane-amine coupling via reductive amination (e.g., NaBHCN) followed by dihydrochloride salt formation in HCl/dioxane .

- Yield optimization : Use stoichiometric control of cyclopropane precursors and pyridine derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization from ethanol/ether mixtures to achieve >95% purity .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR spectroscopy : Analyze H and C NMR spectra for characteristic peaks:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with exact mass ±2 ppm deviation. For example, a calculated mass of 262.0388 g/mol requires experimental validation .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., halogen substitution) influence the compound’s activity in kinase inhibition assays?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Replace the 3-chloro group with fluoro or bromo to assess steric/electronic effects on binding to targets like ALK or serotonin receptors. Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP pockets .

- Compare IC values in enzymatic assays (e.g., ADP-Glo™ Kinase Assay) for wild-type vs. mutant kinases (e.g., L1196M ALK) to identify resistance profiles .

Q. Q4. How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer:

- Solubility profiling :

- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS pH 7.4).

- Compare results across solvents:

| Solvent | Solubility (mg/mL) | Reference Method |

|---|---|---|

| DMSO | >50 | Vortex/sonication |

| Water (pH 2) | ~10 | Shake-flask/HPLC |

Q. Q5. What strategies are effective in improving metabolic stability for in vivo studies?

Methodological Answer:

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at cyclopropane).

- Stability enhancement :

Q. Q6. How to address discrepancies in biological activity between enantiomers?

Methodological Answer:

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

- Functional assays : Test each enantiomer in cell-based assays (e.g., cAMP modulation for GPCR targets) to identify stereospecific effects. For example, (R)-enantiomers may show 10-fold higher potency than (S)-forms in serotonin receptor agonism .

Data Interpretation & Troubleshooting

Q. Q7. How to interpret conflicting cytotoxicity data across cell lines?

Methodological Answer:

- Dose-response normalization : Use Hill slope analysis to compare EC values in resistant vs. sensitive lines (e.g., NCI-H460 vs. HEK293).

- Mechanistic studies : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) and validate via siRNA knockdown .

Q. Q8. What analytical methods are critical for detecting trace impurities in batch synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.